molecular formula C30H39N9O6 B8121639 Z-Arg-Arg-AMC

Z-Arg-Arg-AMC

Cat. No.: B8121639
M. Wt: 621.7 g/mol
InChI Key: DLELKZFCVLJXKZ-GOTSBHOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Arg-Arg-AMC, also known as Z-Arg-Arg-7-amido-4-methylcoumarin, is a synthetic peptide substrate commonly used in biochemical research. It is a selective substrate for cathepsin B, a lysosomal cysteine protease involved in protein degradation. The compound is characterized by its ability to release a fluorescent product, 7-amino-4-methylcoumarin (AMC), upon enzymatic cleavage, making it a valuable tool for studying protease activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Arg-Arg-AMC involves the coupling of Z-Arg-Arg (benzyloxycarbonyl-L-arginyl-L-arginine) with 7-amido-4-methylcoumarin. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Z-Arg-Arg-AMC primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by cathepsin B, resulting in the release of the fluorescent product AMC. This reaction is used to monitor the activity of cathepsin B in various biological samples .

Common Reagents and Conditions

Major Products

The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence and is used as a marker for protease activity .

Scientific Research Applications

Z-Arg-Arg-AMC has a wide range of applications in scientific research:

Mechanism of Action

Z-Arg-Arg-AMC exerts its effects through enzymatic cleavage by cathepsin B. The enzyme recognizes the arginine residues in the substrate and cleaves the peptide bond, releasing AMC. This reaction is highly specific to cathepsin B, allowing for precise measurement of its activity. The fluorescent product AMC can be quantitatively measured, providing insights into the enzyme’s kinetics and activity levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Arg-Arg-AMC is unique due to its high specificity for cathepsin B and its ability to function over a broad pH range. This makes it particularly useful for studying cathepsin B activity in various physiological and pathological conditions .

Properties

IUPAC Name

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N9O6/c1-18-15-25(40)45-24-16-20(11-12-21(18)24)37-26(41)22(9-5-13-35-28(31)32)38-27(42)23(10-6-14-36-29(33)34)39-30(43)44-17-19-7-3-2-4-8-19/h2-4,7-8,11-12,15-16,22-23H,5-6,9-10,13-14,17H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,31,32,35)(H4,33,34,36)/t22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLELKZFCVLJXKZ-GOTSBHOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39N9O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88937-61-5
Record name Z-Arg-Arg-AMC
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88937-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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